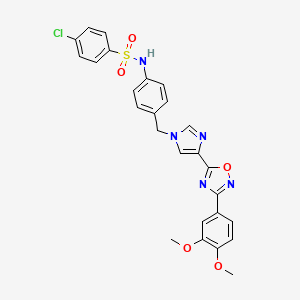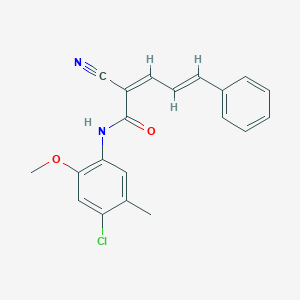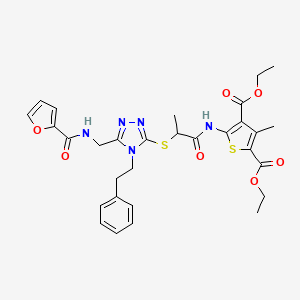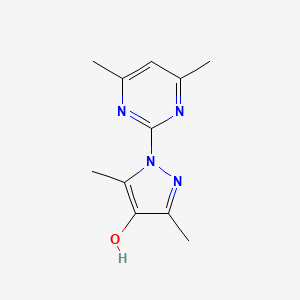
(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxamide, commonly known as POC, is a chemical compound with potential applications in scientific research. It is a cyclic amide that belongs to the family of oxolane derivatives. POC has been studied for its ability to modulate certain biochemical and physiological processes, making it a promising tool for investigating various biological pathways.
Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis
A significant application area is the development of enantioselective processes for the preparation of complex molecules. For example, research on CGRP receptor inhibitors highlights the importance of stereoselective synthesis in drug development, demonstrating a convergent, economical approach to produce potent compounds (Cann et al., 2012).
Novel Synthetic Routes
Efforts in synthetic chemistry have led to the creation of novel pyridopyrimidines and pyrazolopyridines, showcasing the versatility of piperidine derivatives in constructing complex heterocyclic structures with potential pharmaceutical applications (Vijayakumar et al., 2014).
Biological Activities
Antiproliferative Agents
Compounds containing the piperidine motif have been identified as potent antiproliferative agents, acting as tubulin inhibitors. This finding underscores their potential in developing new cancer therapies (Krasavin et al., 2014).
Neuropharmacological Applications
In the context of neuropsychopharmacology, derivatives of piperidine have been investigated for their role in modulating feeding behavior and stress response, highlighting their relevance in studying and treating eating disorders and possibly other compulsive behaviors (Piccoli et al., 2012).
Curcumin Mimics
The synthesis of curcumin mimics incorporating piperidine structures has demonstrated significant anti-proliferative properties, suggesting their utility in cancer research and potential therapeutic applications (Fawzy et al., 2019).
Material Science and Coordination Chemistry
Hydrogen-Bonded Structures
Piperidine derivatives have been utilized to study three-dimensional hydrogen-bonded structures, providing insights into molecular assembly and the design of novel materials (Smith & Wermuth, 2013).
Coordination Polymers
The use of piperidine-based ligands in forming coordination polymers with interesting photoluminescence properties has been explored, indicating potential applications in material science and sensor technology (Yu et al., 2006).
properties
IUPAC Name |
(2S,3R)-2-piperidin-4-yloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-10(13)8-3-6-14-9(8)7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELIHSPSFAWIA-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(CCO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)N)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)






![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)
![3-heptyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2701152.png)


